5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a piperidine ring, a benzoyl group, and a bicyclic structure
Mechanism of Action
Target of Action
The target of a drug is the specific molecule in the body with which the drug interacts to exert its effects. The target is usually a protein that is either overactive or underactive in a disease condition .
Mode of Action
This refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of drugs. It helps to determine the onset, duration, and intensity of a drug’s effect .
Result of Action
This refers to the observable effects after a drug has been administered. These effects could be therapeutic (desired) or adverse (undesired) .
Action Environment
This refers to how various factors like pH, temperature, and presence of other molecules can influence the drug’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoyl group, and the construction of the bicyclic framework. Common synthetic routes may include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Benzoylation: Introduction of the benzoyl group via benzoylation reactions using benzoyl chloride and a suitable base.
Bicyclization: Construction of the bicyclic structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: Oxidative reactions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: A compound with a similar piperidine and benzoyl structure.
N-(1-benzylpiperidin-4-yl)-N-phenylacetamide: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(4-piperidin-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17(19-11-16-10-15(19)12-21-16)13-4-6-14(7-5-13)18-8-2-1-3-9-18/h4-7,15-16H,1-3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJNWIMTBOFDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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